molecular formula C23H44O3 B13409542 oxiran-2-ylmethyl icosanoate

oxiran-2-ylmethyl icosanoate

Cat. No.: B13409542
M. Wt: 368.6 g/mol
InChI Key: YMEAFUBUATZLCA-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl icosanoate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of research and industry. This compound belongs to the family of oxiranes, which are cyclic ethers with a three-membered ring containing one oxygen and two carbon atoms. The presence of the oxirane ring in its structure imparts high reactivity, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiran-2-ylmethyl icosanoate can be synthesized through the reaction of glycidyl chloride with icosanoic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the carboxylate group of the icosanoic acid, resulting in the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for its intended applications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl icosanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.

    Epoxide Ring-Opening: The oxirane ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Epoxide Ring-Opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.

Major Products Formed

    Nucleophilic Substitution: Substituted oxiranes with various functional groups.

    Epoxide Ring-Opening: Diols or other functionalized compounds.

    Hydrolysis: Alcohols and carboxylic acids.

Scientific Research Applications

Oxiran-2-ylmethyl icosanoate has found various applications in scientific research, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds, including chiral molecules and biologically active compounds.

    Polymer Chemistry: It is used in the synthesis of polymers and copolymers with unique properties, such as high thermal stability and mechanical strength.

    Materials Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites.

    Biomedical Research: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl icosanoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The ester linkage in the molecule can also undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These reactions are facilitated by the presence of specific reagents and conditions, allowing for the formation of various functionalized products.

Comparison with Similar Compounds

Similar Compounds

    Oxiran-2-ylmethyl 2-cyanoacetate: Similar in structure but contains a cyano group, making it more reactive in certain nucleophilic substitution reactions.

    Oxiran-2-ylmethyl hexanoate: Contains a shorter carbon chain, resulting in different physical and chemical properties.

    1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an indole ring, making it useful for the synthesis of biologically active compounds.

Uniqueness

Oxiran-2-ylmethyl icosanoate is unique due to its long carbon chain, which imparts specific physical properties such as hydrophobicity and flexibility. This makes it particularly useful in applications where these properties are desired, such as in the development of advanced materials and coatings.

Properties

Molecular Formula

C23H44O3

Molecular Weight

368.6 g/mol

IUPAC Name

oxiran-2-ylmethyl icosanoate

InChI

InChI=1S/C23H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h22H,2-21H2,1H3

InChI Key

YMEAFUBUATZLCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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